2-(4-Methoxyphenyl)sulfonylquinoxaline
Overview
Description
2-(4-Methoxyphenyl)sulfonylquinoxaline is a quinoxaline derivative that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure containing a benzene ring fused with a pyrazine ring, and a sulfonamide group attached to a 4-methoxyphenyl moiety. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)sulfonylquinoxaline typically involves a multi-step process. One common method starts with the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid, resulting in the formation of 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with various aromatic amines under solvent-free conditions to yield the desired quinoxaline sulfonamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, are likely applied to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)sulfonylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted quinoxaline sulfonamides .
Scientific Research Applications
2-(4-Methoxyphenyl)sulfonylquinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)sulfonylquinoxaline involves its interaction with various molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline core can intercalate with DNA, disrupting cellular processes. These interactions contribute to the compound’s antibacterial, antifungal, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)quinoxaline: Lacks the sulfonamide group, resulting in different biological activities.
2-(4-Methylphenyl)sulfonylquinoxaline: Similar structure but with a methyl group instead of a methoxy group, leading to variations in reactivity and biological effects
Uniqueness
2-(4-Methoxyphenyl)sulfonylquinoxaline is unique due to the presence of both the methoxyphenyl and sulfonamide groups, which enhance its biological activity and make it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonylquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-11-6-8-12(9-7-11)21(18,19)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQURWAQNHJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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